Lonidamine
Description
Chemical Identification and Structural Analysis
Molecular Characterization and IUPAC Nomenclature
Lonidamine is chemically designated as 1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid , with a molecular formula C₁₅H₁₀Cl₂N₂O₂ and molecular weight 321.16 g/mol . Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Registry Number | 50264-69-2 |
| UNII | U78804BIDR |
| ChEBI ID | CHEBI:50138 |
| DrugBank ID | DB06266 |
| SMILES | OC(=O)c1nn(Cc2ccc(Cl)cc2Cl)c2ccccc12 |
Synonyms include Dica, Diclondazolic acid, and AF-1890. The compound exists as a crystalline solid with a melting point of 207–209°C and density 1.49 g/cm³ .
Crystallographic and Spectroscopic Properties
This compound’s solid-state behavior has been extensively studied to optimize its physicochemical properties.
Crystallographic Data
X-ray diffraction studies reveal diverse solid forms, including co-crystals and salts. A notable co-crystal with 4-hydroxyacetophenone adopts a P -1 space group, with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.5711 Å |
| b | 12.3681 Å |
| c | 16.627 Å |
| α | 79.963° |
| β | 81.329° |
| γ | 84.947° |
| Cell volume | 1712.32 ų |
This structure highlights hydrogen-bonding interactions between the carboxylic acid group and co-former molecules.
Spectroscopic Analysis
Key spectroscopic data include:
pH-dependent NMR studies show ionization at the indazole α-nitrogen, with chemical shifts varying between pH 2 and 13.
Solubility and Stability
This compound exhibits limited solubility in aqueous media (~0.5 mg/mL in DMF:PBS ) but dissolves readily in organic solvents like DMSO (25 mg/mL ). Stability studies in physiological buffers (pH 7.4) reveal a half-life of ~35 minutes for Ru(III) complexes, influenced by linker length.
Structure-Activity Relationship (SAR) Studies
Modifications to this compound’s core structure impact its biological activity, particularly in cancer and metabolic modulation.
Core Structure Modifications
- Indazole Ring : The fused benzopyrazole core is critical for mitochondrial hexokinase inhibition.
- 2,4-Dichlorobenzyl Group : Enhances lipophilicity, facilitating membrane penetration.
- Carboxylic Acid : Enables salt formation (e.g., sodium salt) to improve solubility.
Analogues and Derivatives
Co-crystal and Salt Formation
Co-crystals with nicotinamide or 4-hydroxyacetophenone alter dissolution rates and stability, offering tailored release profiles. Hybrid salts (e.g., with imidazole-based ligands) improve solubility while retaining metabolic inhibition.
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYRZXSPDWGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020782 | |
| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50264-69-2 | |
| Record name | Lonidamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50264-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lonidamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lonidamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lonidamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | lonidamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lonidamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LONIDAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U78804BIDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Lonidamine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de 2,4-dichlorobenzyl avec l'acide indazole-3-carboxylique. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium dans un solvant organique tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO). La réaction est réalisée sous reflux pour donner du this compound .
Méthodes de production industrielle
La production industrielle de this compound implique des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les effets de l'inhibition de la glycolyse.
Biologie : Étudié pour ses effets sur le métabolisme cellulaire et la production d'énergie.
Médecine : Exploré comme agent anticancéreux potentiel en raison de sa capacité à inhiber la glycolyse dans les cellules cancéreuses. .
Industrie : Utilisé dans le développement de nouveaux systèmes d'administration de médicaments, tels que les liposomes et les micelles polymériques, pour améliorer la biodisponibilité et le ciblage des agents chimiothérapeutiques
Mécanisme d'action
This compound exerce ses effets en inhibant l'hexokinase, une enzyme qui catalyse la première étape de la glycolyse. Cette inhibition perturbe le métabolisme énergétique des cellules cancéreuses, conduisant à une diminution de la production d'ATP et à une augmentation de la mort cellulaire. This compound affecte également la fonction mitochondriale, conduisant à la libération du cytochrome c et à l'induction de l'apoptose.
Applications De Recherche Scientifique
Clinical Applications
Lonidamine has been investigated for its efficacy in combination with other therapeutic modalities:
- Chemotherapy Sensitization : LND has shown promise as a sensitizer when combined with chemotherapeutic agents. In clinical trials involving breast cancer and non-small cell lung cancer, combinations of LND with drugs like cisplatin have resulted in improved response rates and survival outcomes .
- Radiation Therapy Enhancement : Recent studies have demonstrated that LND can enhance the effectiveness of radiation therapy by modifying tumor metabolism. In prostate cancer models, LND treatment significantly improved tumor response to radiation, suggesting that lower doses of radiation may be sufficient when used alongside LND .
Innovative Formulations
The development of novel formulations of this compound has further expanded its therapeutic potential:
- Mitochondria-Targeted Analog (Mito-LND) : This modified version of this compound specifically targets mitochondrial bioenergetics in cancer cells. Mito-LND has been shown to inhibit lung tumorigenesis effectively and is significantly more potent than standard this compound .
- Liposomal Delivery Systems : Research into liposome-based drug delivery systems incorporating LND aims to enhance its bioavailability and reduce systemic toxicity. These systems can improve drug accumulation at tumor sites while minimizing side effects associated with traditional delivery methods .
Case Studies and Clinical Trials
A variety of clinical trials have assessed the efficacy of this compound across different cancer types:
Mécanisme D'action
Lonidamine exerts its effects by inhibiting hexokinase, an enzyme that catalyzes the first step in glycolysis. This inhibition disrupts the energy metabolism of cancer cells, leading to decreased ATP production and increased cell death. This compound also affects mitochondrial function, leading to the release of cytochrome c and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Mechanism of Action
Efficacy in Preclinical Models
IC₅₀ Values in Cancer Cell Lines
Synergy Data :
- This compound + M1 Oncolytic Virus : Increases apoptosis via ER stress; 50 µM this compound boosts viral replication by 300% .
Pharmacokinetics and Drug Delivery
Key Advantage: this compound’s pH-independent release in nanocarriers enables consistent tumor accumulation, unlike pH-sensitive drugs (e.g., doxorubicin) .
Activité Biologique
Lonidamine (LND) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and metabolic regulation. Originally developed as an anti-spermatogenic agent, LND has been repurposed in recent years for its potential anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical implications.
This compound exerts its effects primarily through the inhibition of glycolysis and mitochondrial functions. The following key mechanisms have been identified:
- Inhibition of Glycolysis : LND selectively inhibits hexokinase II (HK-II), an enzyme crucial for glucose metabolism in cancer cells. This inhibition leads to decreased glucose phosphorylation and reduced levels of glycolytic intermediates, ultimately resulting in lower lactate production and cellular acidification .
- Mitochondrial Effects : LND disrupts mitochondrial bioenergetics by inhibiting complexes I and II of the mitochondrial electron transport chain. This inhibition promotes the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
- Mitochondrial Permeability Transition : LND opens the mitochondrial permeability transition pore, facilitating the release of pro-apoptotic factors such as cytochrome c, which further drives apoptotic signaling pathways .
Pharmacodynamics
The pharmacodynamics of this compound highlight its selective action on tumor cells compared to normal cells. Studies indicate that LND's inhibitory effects on glycolysis are more pronounced in highly undifferentiated tumor cells, suggesting a potential therapeutic window for its application in oncology .
Table 1: Summary of this compound's Mechanisms
Case Studies and Research Findings
- Combination Therapy : Recent studies have explored the use of this compound in combination with other chemotherapeutic agents. For instance, Mito-LND, a mitochondria-targeted derivative of this compound, has shown enhanced efficacy against lung cancer by suppressing tumor growth and metastasis without significant toxicity .
- Anti-Cancer Efficacy : In preclinical models, this compound has demonstrated significant anti-tumor activity across various cancer types. For example, its ability to induce apoptosis through mitochondrial pathways has been validated in glioma and lung cancer cell lines .
- Synergistic Effects : Research indicates that combining this compound with other agents can yield synergistic effects, enhancing overall treatment efficacy. For example, studies have shown that combining LND with arsenic trioxide (ATO) can improve outcomes in certain cancer models by modulating signaling pathways involved in cell survival and apoptosis .
Q & A
What experimental approaches are used to characterize the synthesis and structural analysis of Lonidamine?
Basic Research Question
this compound (1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid) is synthesized via condensation of 1H-indazole-3-carboxylic acid with 2,4-dichlorobenzyl chloride, followed by crystallization under controlled conditions. Structural characterization employs techniques like nuclear magnetic resonance (NMR) for verifying the indazole backbone and dichlorophenyl substituents, and X-ray crystallography to confirm stereochemistry . Kinetic modeling is used to optimize crystallization parameters, ensuring reproducibility in yield and purity (≥98%) .
How do researchers design in vitro experiments to evaluate this compound’s inhibition of cancer cell energy metabolism?
Basic Research Question
Standard protocols involve treating cancer cells (e.g., H2030BrM3, A549) with this compound (100–200 μM for 24–48 hours) and measuring:
- Glycolytic flux : Extracellular lactate production via colorimetric assays (e.g., reduction in lactate by 60–80% in TGF-β-stimulated AKR-2B cells ).
- Mitochondrial respiration : Oxygen consumption rate (OCR) using Seahorse XF Analyzers, showing 30–50% inhibition .
- ATP depletion : Luminescent ATP assays, with this compound reducing ATP levels by 40–70% in breast and ovarian cancer models .
What methodologies resolve contradictions in this compound’s mechanism of action as a hexokinase inhibitor versus monocarboxylate transporter (MCT) disruptor?
Advanced Research Question
Early studies attributed this compound’s activity to mitochondrial hexokinase II inhibition . However, conflicting data emerged when lactate export (via MCTs) was found to decrease independently of hexokinase. To resolve this:
- 13C metabolic flux analysis tracks glucose/glutamine utilization, showing this compound redirects glutamine to the TCA cycle via oxidative metabolism .
- LC-SRM/MS quantifies succinate accumulation (2.5-fold increase) and citrate depletion, confirming Complex II inhibition in the electron transport chain .
- Dichlorodihydrofluorescein (DCF) assays validate ROS generation (1.8–2.3-fold increase) in LND-treated cells, linking mitochondrial dysfunction to apoptosis .
How is this compound integrated into combination therapies with hyperthermia or radiation to enhance efficacy?
Advanced Research Question
Preclinical models combine this compound (150–200 μM) with hyperthermia (41–43°C) or radiation (2–8 Gy):
- Hyperthermia : Increases tumor blood flow, improving this compound delivery. In murine Lewis lung carcinoma, this combination reduces tumor volume by 70% vs. 40% with monotherapy .
- Radiation : this compound sensitizes hypoxic cells by acidifying the tumor microenvironment (pH 6.5–6.8). In non-small cell lung cancer (NSCLC) trials, combined therapy improved median survival by 3.2 months .
What advanced models assess this compound’s modulation of glutamine metabolism in drug-resistant cancers?
Advanced Research Question
Resistant cell lines (e.g., Adriamycin-resistant MCF-7, doxorubicin-resistant HepG2) are treated with this compound (100–500 μM) alongside:
- [U-13C5, U-15N2] glutamine tracing to quantify reductive carboxylation vs. oxidative TCA flux. This compound shifts glutamine utilization from reductive (20% reduction) to oxidative pathways (2.3-fold increase) .
- Seahorse mitochondrial stress tests confirm ATP depletion (IC50: 250 μM in resistant cells vs. 150 μM in wild-type) .
How do nanocarrier systems improve this compound’s therapeutic index in multidrug-resistant (MDR) cancers?
Advanced Research Question
EGFR-targeted PLGA-PEG nanocarriers co-load this compound and paclitaxel (1:1 molar ratio):
- Drug release kinetics : Sustained release (80% over 72 hours) at pH 6.5 vs. 40% at pH 7.4, enhancing tumor-specific delivery .
- In vitro targeting : Fluorescence microscopy shows 3.5-fold higher uptake in EGFR-overexpressing OVCAR5 cells vs. controls .
- Synergy : Co-delivery reduces paclitaxel IC50 from 25 nM to 8 nM in MDR models .
What pharmacokinetic challenges arise in clinical translation of this compound, and how are they addressed?
Advanced Research Question
Phase II trials halted due to hepatotoxicity (elevated ALT/AST in 15–20% of patients):
- Dose optimization : Threshold doses ≤400 mg/m² (oral/i.v.) avoid liver toxicity while maintaining tumor acidification .
- Metabolic profiling : LC-MS/MS identifies CYP3A4-mediated metabolites, guiding co-administration with CYP inhibitors to reduce hepatic load .
How do researchers evaluate this compound’s role in modulating tumor acidification and ATP depletion across cancer types?
Advanced Research Question
pH microelectrode arrays measure intracellular acidification (ΔpH ≈ 0.8–1.2) in prostate (PC-3) and ovarian (SKOV3) tumors. 31P-NMR spectroscopy quantifies ATP depletion (50–70% reduction) post-Lonidamine treatment (200 mg/kg, i.p.) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
